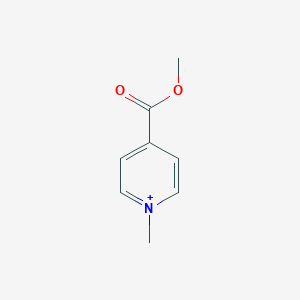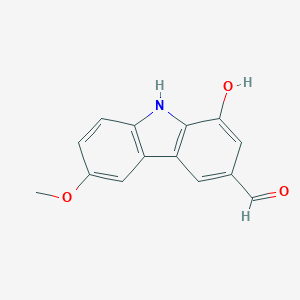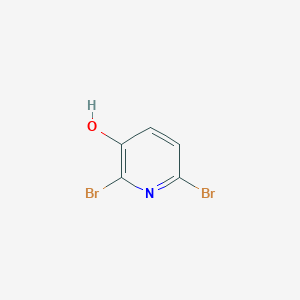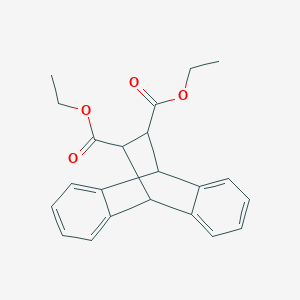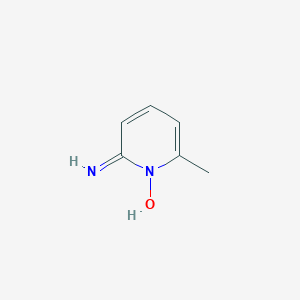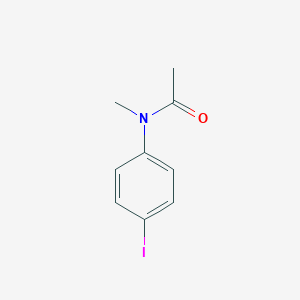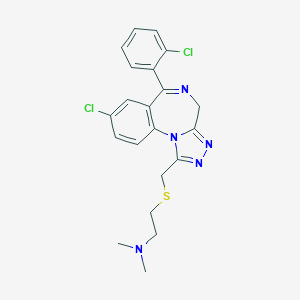
Ethanamine, 2-(((8-chloro-6-(2-chlorophenyl)-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)thio)-N,N-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanamine, 2-(((8-chloro-6-(2-chlorophenyl)-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)thio)-N,N-dimethyl- is a chemical compound that has been the subject of extensive scientific research. This compound is a member of the benzodiazepine family of compounds and is known to have a range of biological effects. In
作用機序
The exact mechanism of action of Ethanamine is not fully understood, but it is known to act on the central nervous system by binding to specific receptors in the brain. Specifically, Ethanamine binds to the GABA-A receptor, which is responsible for the regulation of neurotransmitter activity in the brain. By binding to this receptor, Ethanamine enhances the activity of GABA, a neurotransmitter that has inhibitory effects on the brain. This leads to the anxiolytic, sedative, and hypnotic effects that have been observed in studies.
Biochemical and Physiological Effects:
Ethanamine has a range of biochemical and physiological effects that have been studied in detail. It has been shown to decrease anxiety levels, induce sleep, and reduce the frequency and severity of seizures in animal models. Additionally, Ethanamine has been shown to have muscle relaxant effects, making it a potential candidate for the treatment of muscle spasms and related conditions. However, it is important to note that the effects of Ethanamine can vary depending on the dosage and duration of treatment.
実験室実験の利点と制限
Ethanamine has several advantages and limitations for use in lab experiments. One advantage is its well-established mechanism of action and known effects on the central nervous system. This makes it a useful tool for studying the role of GABA in the brain and for developing new therapies for anxiety disorders and other related conditions. However, one limitation is the potential for side effects, which can vary depending on the dosage and duration of treatment. Additionally, the synthesis method for Ethanamine is complex and requires specialized knowledge and equipment, which can make it difficult to obtain in large quantities.
将来の方向性
For research on Ethanamine include the development of new therapeutic applications, the exploration of its potential use in the treatment of epilepsy, and the development of more efficient synthesis methods.
合成法
The synthesis of Ethanamine involves a multi-step process that requires specialized chemical knowledge and equipment. The first step involves the preparation of 8-chloro-6-(2-chlorophenyl)-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepine, which is then reacted with thiomethylamine to produce the final product. The synthesis process is complex and requires careful attention to detail to ensure that the final product is of high quality and purity.
科学的研究の応用
Ethanamine has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anxiolytic, sedative, and hypnotic effects, making it a promising candidate for the treatment of anxiety disorders, sleep disorders, and other related conditions. Additionally, Ethanamine has been studied for its potential use in the treatment of epilepsy, as it has been shown to have anticonvulsant effects.
特性
CAS番号 |
85677-83-4 |
|---|---|
製品名 |
Ethanamine, 2-(((8-chloro-6-(2-chlorophenyl)-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)thio)-N,N-dimethyl- |
分子式 |
C21H21Cl2N5S |
分子量 |
446.4 g/mol |
IUPAC名 |
2-[[8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methylsulfanyl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C21H21Cl2N5S/c1-27(2)9-10-29-13-20-26-25-19-12-24-21(15-5-3-4-6-17(15)23)16-11-14(22)7-8-18(16)28(19)20/h3-8,11H,9-10,12-13H2,1-2H3 |
InChIキー |
MJHJZMVBSGYNDO-UHFFFAOYSA-N |
SMILES |
CN(C)CCSCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl |
正規SMILES |
CN(C)CCSCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl |
その他のCAS番号 |
85677-83-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





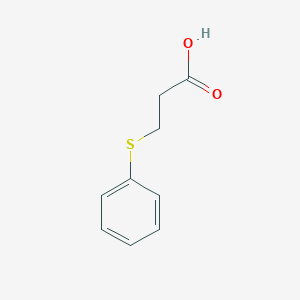
![2-(Methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B188533.png)
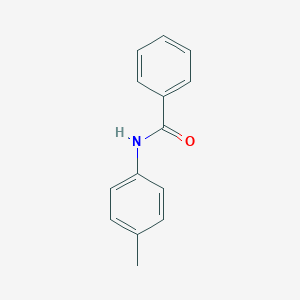
![4-[(4-Methylphenyl)sulphonyl]morpholine](/img/structure/B188536.png)
